molecular formula C25H26O6 B176720 8-Prenylluteone CAS No. 125002-91-7

8-Prenylluteone

Cat. No. B176720
M. Wt: 422.5 g/mol
InChI Key: VYELCIXMHUBNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Prenylluteone is a natural product found in Erythrina senegalensis and other organisms . It is a HIV-1 protease inhibitor, with an IC50 of 4 μM .


Molecular Structure Analysis

The molecular formula of 8-Prenylluteone is C25H26O6 . It has a molecular weight of 422.47 . The structure of 8-Prenylluteone contains 33 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 4 aromatic hydroxyls, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

8-Prenylluteone has a molecular weight of 422.47 and its molecular formula is C25H26O6 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Isoflavone Composition and Properties

  • 8-Prenylluteone in Plants : This compound has been identified in the stem bark of Erythrina eriotriocha, along with other prenylated isoflavones like 6,8-diprenylorobol, auriculasin, and scandenone. Its structure was established through spectroscopic means and chemical transformations (Nkengfack et al., 1989).

Pharmacological Activities

  • Inhibition of Phospholipase C Activity : 8-Prenylluteone, isolated from Erythrina senegalensis, inhibits phospholipase C (PLC) activity and phosphoinositide turnover in PLC-γ1 overexpressing cells. It shows moderate cytotoxicity against various human tumor cell lines (Oh et al., 1998).

Impact on Uterus, Vagina, and Mammary Gland

  • Estrogenic Effects of 8-Prenylnaringenin : In a study involving castrated rats, 8-prenylnaringenin showed estrogenic effects in the uterus, vagina, and mammary gland. High doses induced epithelial polypoid formation in the uterus and secretion in the mammary gland (Rimoldi et al., 2006).

Therapeutic Opportunities and Risks

  • Potential in Treating Menopausal Symptoms : 8-prenylnaringenin, a potent phytoestrogen from hops, offers therapeutic opportunities for treating menopausal and post-menopausal symptoms, as it has shown promise in clinical examinations. However, the risks associated with long-term consumption, including possible adverse effects, need further investigation (Štulíková et al., 2018).

Regulatory Impact on Gene Expression

  • Gene Expression Regulation in Uterus and Liver : 8-Prenylnaringenin influences gene expression in the uterus and liver of rats, showing estrogenic activity. It significantly stimulates uterine wet weight and epithelial height, indicating its role as a pure estrogen agonist (Diel et al., 2004).

Metabolic and Systemic Effects

  • Metabolic Stability and Systemic Endocrine Effects : Pharmacokinetics studies in postmenopausal women show that 8-prenylnaringenin exhibits high metabolic stability and pronounced enterohepatic recirculation. A significant decrease in luteinizing hormone concentrations was observed at higher doses, demonstrating its systemic endocrine effects (Rad et al., 2006).

Anti-inflammatory Properties

  • Suppression of Nitric Oxide Synthase : 8-prenylkaempferol, a related compound, significantly inhibits lipopolysaccharide-induced nitric oxide production in macrophages, indicating its potential anti-inflammatory properties (Chen et al., 2008).

Applications in Muscle Atrophy Recovery

  • Aid in Recovery from Disuse Muscle Atrophy : 8-prenylnaringenin helps in recovering from disuse muscle atrophy by activating the Akt phosphorylation pathway in mice. Its estrogenic activity contributes to this recovery, suggesting its potential as a nutritional supplement for muscle atrophy (Mukai et al., 2016).

Drug Release Characteristics

  • pH-Independent Drug Release : Research on extended release formulations for 8-prenylnaringenin, a poorly soluble drug, demonstrates its pH-independent release, which is significant for its pharmaceutical applications (Riis et al., 2007).

Cytotoxicity and Anticancer Properties

  • Anticancer Properties in Glioblastoma Cells : Studies indicate that 8-prenylnaringenin has higher cytotoxicity against glioblastoma cells than naringenin. Its significantly greater accumulation in glioblastoma cells compared to normal fibroblasts suggests its potential in designing new anticancer drugs for glioblastoma therapy (Stompor et al., 2017).

Safety And Hazards

8-Prenylluteone is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It is recommended to handle 8-Prenylluteone in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-17-22(28)18(9-6-14(3)4)25-21(23(17)29)24(30)19(12-31-25)16-10-7-15(26)11-20(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYELCIXMHUBNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Prenylluteone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
WK Oh, HS Lee, BY Kim, HK Chang… - … Journal Devoted to …, 1998 - Wiley Online Library
… Auriculatin and 8‐prenylluteone were isolated from Erythrina senegalensis (Leguminosae) … Auriculatin (1) and 8‐prenylluteone (2) showed inhibitory activity with an IC 50 value of 20 μ…
Number of citations: 10 onlinelibrary.wiley.com
AE Nkengfack, DR Sanson, ZT Fomum, MS Tempesta - Phytochemistry, 1989 - Elsevier
The new isoflavone, 8-prenylluteone, has been isolated from the stem bark of Erythrina eriotriocha and its structure established by spectroscopic means and chemical transformations. …
Number of citations: 47 www.sciencedirect.com
JS Lee, WK Oh, JS Ahn, YH Kim, JT Mbafor… - Planta …, 2009 - thieme-connect.com
… The prenylated isoflavone structures, identified by spectroscopic analysis, were 8-prenylluteone (1), auriculatin (2), erysenegalensein O (3), erysenegalensein D (4), erysenegalensein …
Number of citations: 54 www.thieme-connect.com
A Yenesew, B Irungu, S Derese, JO Midiwo… - Phytochemistry, 2003 - Elsevier
… , 5,7-dihydroxy-4′-methoxy-3′-(3-methylbutadienyl)-5′-(3-methylbut-2-enyl)flavanone (trivial name, burttinonedehydrate) along with three known isoflavonoids (8-prenylluteone, 3-O-…
Number of citations: 32 www.sciencedirect.com
HK Chang - 1998 - koasas.kaist.ac.kr
… 8-prenylluteone, auriculatin, erysenegalensein N, erysenegalensein D, erysenegalensein O, derrone, alpinumisoflavone and 6, 8-diprenylgenistein. 8-Prenylluteone … 8-prenylluteone on …
Number of citations: 0 koasas.kaist.ac.kr
Y Abiy, I Beatrice, D Solomon, H Matthias - 2003 - erepository.uonbi.ac.ke
… , 5,7-dihydroxy-4′-methoxy-3′-(3-methylbutadienyl)-5′-(3-methylbut-2-enyl)flavanone (trivial name, burttinonedehydrate) along with three known isoflavonoids (8-prenylluteone, 3-O-…
Number of citations: 0 erepository.uonbi.ac.ke
J Wandji, ZT Fomum, F Tillequin, E Seguin, M Koch - Phytochemistry, 1993 - Elsevier
… The spectral data of 3 corresponded to those published for 8-prenylluteone [lo], while those of4 … 8-Prenylluteone (3). Gum. HRMS, m/z 422.1786 (calcd for CzsHz606 422.1729). …
Number of citations: 51 www.sciencedirect.com
AG González, JB Barrera, AC Yanes, JG Díaz… - Phytochemistry, 1989 - Elsevier
A re-examination of the aerial part of Ageratina glechonophylla yielded spathulenol (1,6-dihydroxy-4(14)-eudesmene) as a natural product, six known chromenes, a mixture of three …
Number of citations: 33 www.sciencedirect.com
AFK Waffo, PH Coombes, DA Mulholland… - Phytochemistry, 2006 - Elsevier
… of hexane:EtOAc:MeOH, afforded vogelins H (1) (4.0 mg), I (2) (4.9 mg) and J (3) (15.2 mg), together with 6-prenylapigenin (6.8 mg), 6,8-diprenylgenistein (9.7 mg), 8-prenylluteone (…
Number of citations: 32 www.sciencedirect.com
RRT Majinda, CCW Wanjala, BF Juma - Studies in natural products …, 2005 - Elsevier
… Auriculatin 37, along with 8-prenylluteone 38, inhibited phospholipase C (PLC) in vitro and the formation of total inositol phosphates (IPj) in plateletderived growth factor (PDGF)-…
Number of citations: 34 www.sciencedirect.com

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